Benzamide,3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Overview
Description
Benzamide,3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a chemical compound with the molecular formula C18H21BN2O3. It is a pale yellow to off-white powder and is known for its role as an intermediate in the synthesis of second-generation Bruton’s tyrosine kinase (BTK) inhibitors, such as acalabrutinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:
Formation of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Fluoro Group: Fluorination is achieved using reagents like tetra-n-butylammonium fluoride in dimethylformamide at room temperature.
Formation of the Dioxaborolan Group: The dioxaborolan group is introduced via a reaction with pinacol and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and fluoro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridinyl and fluoro derivatives.
Scientific Research Applications
Benzamide,3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of BTK inhibitors. BTK inhibitors work by binding to the Bruton’s tyrosine kinase enzyme, thereby inhibiting its activity. This inhibition disrupts the signaling pathways involved in the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
Benzamide,3-fluoro-N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C18H20BFN2O3 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
3-fluoro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H20BFN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-8-12(11-14(13)20)16(23)22-15-7-5-6-10-21-15/h5-11H,1-4H3,(H,21,22,23) |
InChI Key |
JVYJANIAKXKDPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=N3)F |
Origin of Product |
United States |
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